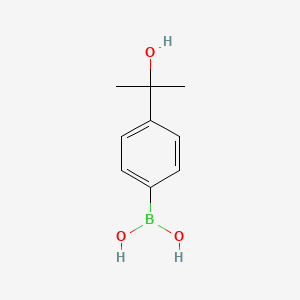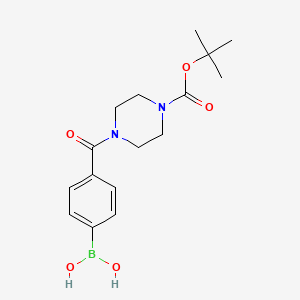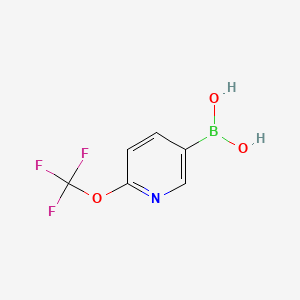
(6-(Trifluormethoxy)pyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BF3NO3 . It has a molecular weight of 206.92 . This compound is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The InChI code for “(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is 1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.
Physical And Chemical Properties Analysis
“(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere, under -20°C .
Wissenschaftliche Forschungsanwendungen
Sensoranwendungen
Boronsäuren, einschließlich „(6-(Trifluormethoxy)pyridin-3-yl)boronsäure“, werden zunehmend in verschiedenen Bereichen der Forschung eingesetzt . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen, was zu ihrer Nützlichkeit in verschiedenen Sensoranwendungen führt .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihren Einsatz in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies kann zur Verfolgung und Untersuchung biologischer Prozesse verwendet werden.
Proteinmanipulation und -modifikation
Boronsäuren können mit Proteinen interagieren, was ihre Manipulation und Modifikation ermöglicht . Dies kann in der biologischen und medizinischen Forschung nützlich sein, beispielsweise bei der Entwicklung neuer Therapeutika.
Trennungstechnologien
Boronsäuren wurden in Trennungstechnologien eingesetzt . Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, macht sie nützlich bei der Trennung komplexer Gemische.
Entwicklung von Therapeutika
Boronsäuren, einschließlich „this compound“, können bei der Entwicklung von Therapeutika eingesetzt werden . Ihre einzigartigen chemischen Eigenschaften machen sie wertvoll bei der Gestaltung und Synthese neuer Medikamente.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
“this compound“ kann als Reagenz für Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art von Palladium-katalysierter Kohlenstoff-Kohlenstoff-Bindungsreaktion, die in der organischen Synthese weit verbreitet ist.
Regioselektive Suzuki-Miyaura-Kupplung
Diese Verbindung kann auch in der regioselektiven Suzuki-Miyaura-Kupplung verwendet werden . Dies ist eine spezielle Art der Kreuzkupplungsreaktion, die die selektive Bildung bestimmter Arten von Bindungen ermöglicht.
Tandem-Palladium-katalysierte intramolekulare Aminocarbonyllierung und -annullierung
“this compound“ kann in der Tandem-Palladium-katalysierten intramolekularen Aminocarbonyllierung und -annullierung verwendet werden . Dies ist eine komplexe Reaktion, die zur Herstellung einer Vielzahl verschiedener organischer Verbindungen verwendet werden kann.
Safety and Hazards
The safety information available for “(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemische Analyse
Biochemical Properties
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
Cellular Effects
The effects of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key amino acid residues. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can modulate gene expression by binding to transcription factors or other DNA-binding proteins, thereby influencing the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under inert atmosphere and at low temperatures (below -20°C) . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where prolonged exposure can lead to sustained enzyme inhibition and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or organ toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effect without causing harm to the organism. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the compound’s use in biochemical and pharmacological studies.
Transport and Distribution
Within cells and tissues, (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for off-target effects. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects that may differ from its systemic activity.
Subcellular Localization
The subcellular localization of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFOSHVMVOKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672104 | |
| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008140-70-2 | |
| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethoxy)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



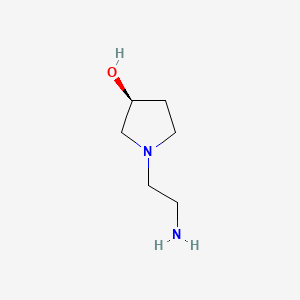

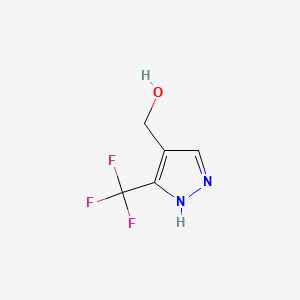
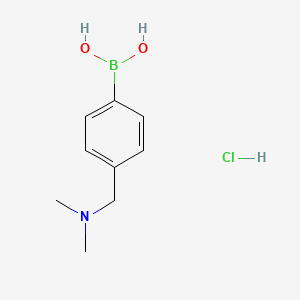
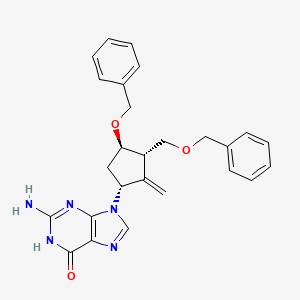
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
